(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid
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Overview
Description
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, also known as (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
The compound is used as a coupling agent in peptide synthesis . The Fmoc group (Fluoren-9-ylmethoxy carbonyl) is a protective group used in the synthesis of peptides. It’s stable at room temperature and has a long shelf-life .
Synthesis of Amino Acid Azides
The Fmoc group is also used in the synthesis of amino acid azides . These azides are stable crystalline solids that can be stored at room temperature .
Synthesis of Fluorenones
Although not directly related to Z-D-Dab(Fmoc)-OH, the fluorene group in the compound is used in the synthesis of fluorenones . Fluorenones are important intermediates in organic synthesis .
Mechanism of Action
Target of Action
Z-D-Dab(Fmoc)-OH, also known as ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids and peptides. The compound acts as a protective group for these amino groups during the synthesis process .
Mode of Action
The compound works by attaching to the amino group of an amino acid or peptide, thereby protecting it from unwanted reactions during the synthesis process . This is achieved through the formation of an amide bond between the carbonyl group of the compound and the amino group of the amino acid or peptide . The compound can be removed from the amino group under mild basic conditions, typically using a secondary amine such as piperidine .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In SPPS, a peptide chain is assembled by sequentially adding amino acids to a growing chain attached to insoluble resin beads. The compound protects the amino groups of the amino acids during this process, preventing unwanted side reactions . Once the peptide chain is fully assembled, the compound is removed, and the peptide is cleaved from the resin .
Result of Action
The primary result of the action of Z-D-Dab(Fmoc)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups of the amino acids, the compound ensures that the peptide chain grows in the desired manner, without unwanted side reactions . This contributes to the efficiency and accuracy of the peptide synthesis process .
Action Environment
The action of Z-D-Dab(Fmoc)-OH is influenced by several environmental factors. The compound is stable under acidic conditions but can be removed under mild basic conditions . Therefore, the pH of the environment is a crucial factor influencing its action. Other factors, such as temperature and solvent, can also affect the efficiency of the compound’s protective action and its removal from the amino group .
properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQCVMKVEGLEGU-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid |
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